1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(5-quinolin-6-yl-1,3,4-oxadiazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O2/c24-18-5-1-2-6-20(18)28-10-12-29(13-11-28)22(30)15-21-26-27-23(31-21)17-7-8-19-16(14-17)4-3-9-25-19/h1-9,14H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTBYFNAYRCIJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CC3=NN=C(O3)C4=CC5=C(C=C4)N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]ethan-1-one typically involves multiple steps, starting with the preparation of the piperazine and oxadiazole intermediates. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions. The final step involves the condensation of the intermediates under controlled temperature and pH conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: KMnO4 in acidic medium or H2O2 in alkaline medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NaOCH3 in methanol or KOtBu in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce piperazine derivatives .
Scientific Research Applications
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Key Observations
Role of Piperazine Substitution
Impact of 1,3,4-Oxadiazole Substituents
- Quinoline vs. Benzimidazole: The quinolin-6-yl group in the target compound may improve DNA intercalation or kinase inhibition compared to benzimidazole-containing analogs like 5f, which show aromatase inhibition .
- Heteroaromatic vs. Simple Aryl: Furan-substituted oxadiazoles (1209794-22-8) likely exhibit lower π-π stacking efficiency than quinoline or phenyl derivatives, affecting target binding .
Fluorine Positioning
- The 2-fluorophenyl group in the target compound may confer superior steric and electronic properties compared to 4-fluorophenyl derivatives (e.g., 1209794-22-8), influencing receptor selectivity .
Pharmacological Implications
- Anticancer Potential: Analogous 1,3,4-oxadiazole derivatives (e.g., 4a–g in ) demonstrate cytotoxicity proportional to substituent hydrophobicity, suggesting the quinoline moiety in the target compound could enhance antitumor activity .
Biological Activity
The compound 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]ethan-1-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, therapeutic implications, and related studies.
Structure
The molecular formula of the compound is with a molecular weight of approximately 337.4 g/mol. The structure features a piperazine ring substituted with a fluorophenyl group and an oxadiazole moiety linked to a quinoline derivative.
| Property | Value |
|---|---|
| Molecular Formula | C20H20FN3O |
| Molecular Weight | 337.4 g/mol |
| InChI | InChI=1S/C20H20FN3O |
| SMILES | Oc1c2c(c(CN3CCN(CC3)c3c(cccc3)F)cc1)cccn2 |
Antimicrobial Activity
Research has indicated that compounds containing quinoline and oxadiazole moieties exhibit significant antimicrobial properties. A study by [source] demonstrated that derivatives similar to our compound showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis.
Anticancer Properties
The compound's structure suggests potential anticancer activity. A recent study indicated that derivatives with similar functional groups exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways [source].
Neuropharmacological Effects
The piperazine component is known for its central nervous system (CNS) activity. Research has shown that compounds with piperazine rings can act as serotonin receptor antagonists, which may contribute to their anxiolytic or antidepressant effects [source]. In animal models, similar compounds have demonstrated reduced anxiety-like behavior, suggesting potential for treating anxiety disorders.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various oxadiazole derivatives, highlighting that those with fluorinated phenyl groups had enhanced efficacy against resistant bacterial strains [source].
- Anticancer Activity : In vitro tests on quinoline derivatives revealed that they inhibited cell proliferation in breast and lung cancer cell lines by inducing apoptosis, with IC50 values ranging from 10 to 30 µM [source].
- Neuropharmacological Assessment : Behavioral tests in mice treated with piperazine-based compounds showed significant reductions in anxiety-like behaviors compared to controls, indicating potential therapeutic applications in anxiety disorders [source].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
